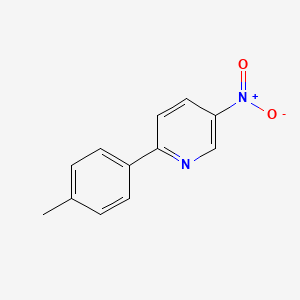

5-Nitro-2-p-tolylpyridine

Vue d'ensemble

Description

The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .

Synthesis Analysis

The synthesis of a compound involves the procedures used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Applications De Recherche Scientifique

Synthesis of Uridine Derivatives

5-Nitro-2-pyridyl-1-thioglucosides, a derivative of 5-Nitro-2-p-tolylpyridine, are used in synthesizing complex uridine derivatives. These compounds have potential as glycosyltransferases inhibitors, which are significant in the study of biochemical pathways and drug development (Pastuch et al., 2010).

Molecular Electronics

A variant, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, exhibits charge-induced conformational switching and rectifying behavior. This property is promising for applications in molecular electronics, potentially as a memory device or a nano-actuator controlled by an external field (Derosa et al., 2003).

Exploration of Molecular Structures

Studies on 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers have provided insights into the excited states of certain hydrazo-compounds. This research is important for understanding the molecular structures and interactions in these compounds, with implications for material science and pharmacology (Michalski et al., 2016).

Development of Pharmaceuticals

The synthesis of glycoconjugates using 5-nitro-2-pyridyl-1-thioglucosides, which are related to this compound, is significant for pharmaceutical research. These glycoconjugates, with variations in protecting groups and spacers, are valuable for studying biochemical pathways and developing new drugs (Komor et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

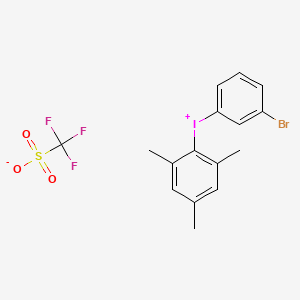

IUPAC Name |

2-(4-methylphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJSDWRGLBPNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)

![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)

![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)